![molecular formula C23H26BrN5O2S B3018731 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-48-0](/img/no-structure.png)

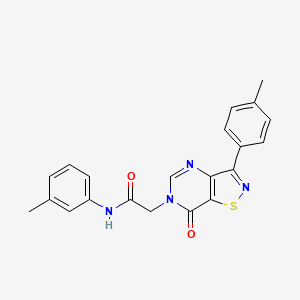

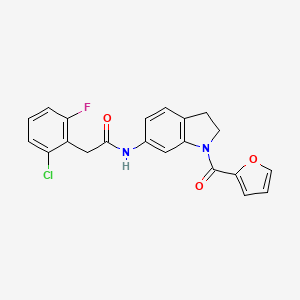

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their potential in medical applications, particularly as inhibitors of various enzymes and receptors. Quinazolinones have been studied for their antitumor, antiviral, and antibacterial properties, making them of significant interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the acylation of aminoquinazoline with various acid chlorides or mixed anhydrides. In the case of 6-substituted quinazolines, the introduction of a bromine atom at the C-6 position and the attachment of a basic functional group onto the Michael acceptor can result in greater reactivity due to intramolecular catalysis of the Michael addition and/or an inductive effect of the protonated basic group . This enhanced reactivity, coupled with improved water solubility, can lead to compounds with superior biological properties.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms at positions 1 and 3. The substitution at the C-6 position with a bromine atom and various other groups can significantly influence the biological activity of these compounds. Molecular modeling suggests that these inhibitors can interact covalently with target enzymes, which is crucial for their function as irreversible inhibitors .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including condensation with different reagents to yield substituted quinazolinones. For instance, the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with hydroxylamine hydrochloride can produce 6-bromo-3-hydroxy-2-methyl-4(3H)-quinazolinone, which can further react with alkyl halides, acyl chlorides, and sulfonyl chlorides to give ethers, esters, and sulfonates, respectively . Additionally, the condensation of aromatic aldehydes with 3-substituted-6-bromo-2-methyl-4(3H)-quinazolinones can yield 2-styryl-4(3H)-quinazolinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their substituents. The introduction of a bromine atom and other substituents can enhance the lipophilicity of the compound, which may affect its bioavailability and distribution in biological systems. The presence of a basic functional group can also improve water solubility, which is beneficial for the compound's biological activity and pharmacokinetic profile . The antiviral and cytotoxic activities of these compounds have been tested in various cell cultures, with some derivatives showing potent activity against specific viruses .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The compound 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one, closely related to the 2-pyridyl quinazoline derivatives, has been studied for its potential anti-tumor and anti-microbial applications. The synthesis process typically starts from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, leading to the crucial building block 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one. Some of these compounds have demonstrated selective antibacterial activity, particularly against Gram-positive bacteria such as S. aureus, making them promising candidates for further development in antimicrobial therapies (Eweas, Aref Abdallah, & Elbadawy, 2021).

Antiviral and Cytotoxic Activities

A series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, structurally similar to the compound of interest, has been synthesized and evaluated for antiviral and cytotoxic activities. These compounds were tested against a range of viruses, including Herpes simplex, Vaccinia virus, and HIV-1. Notably, one of the compounds exhibited potent antiviral activity against Vaccinia virus, suggesting potential applications in treating poxvirus infections. However, the anti-HIV activity of these compounds was not significant, indicating a selective antiviral effect (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Antimicrobial and Antibacterial Studies

Further research on related quinazolinone derivatives has shown good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of quinazolinone compounds, including the one of interest, in developing new antibacterial agents. The structure-activity relationship studies suggest that specific substitutions on the quinazolinone core can significantly affect their biological activity, paving the way for the design of more potent antimicrobial compounds (Akl, El-Sayed, & Saied, 2017).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The synthesis pathway involves the use of various chemical reactions such as condensation, oxidation, and substitution reactions.", "Starting Materials": [ "4-pyridin-2-ylpiperazine", "1-bromo-6-chlorohexane", "2-mercaptoquinazolin-4-one", "Sodium hydride", "Sodium borohydride", "Hydrogen peroxide", "Sulfuric acid", "Acetic anhydride", "Triethylamine", "Methanol", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 6-(4-pyridin-2-ylpiperazin-1-yl)hexan-1-ol by reacting 4-pyridin-2-ylpiperazine with 1-bromo-6-chlorohexane in the presence of sodium hydride.", "Step 2: Synthesis of 6-(4-pyridin-2-ylpiperazin-1-yl)hexanal by oxidizing 6-(4-pyridin-2-ylpiperazin-1-yl)hexan-1-ol with hydrogen peroxide in the presence of sulfuric acid.", "Step 3: Synthesis of 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanal by reacting 6-(4-pyridin-2-ylpiperazin-1-yl)hexanal with acetic anhydride in the presence of triethylamine.", "Step 4: Synthesis of 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanoic acid by hydrolyzing 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanal with water.", "Step 5: Synthesis of 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl hydrogen sulfate by reacting 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanoic acid with sulfuric acid.", "Step 6: Synthesis of 2-mercapto-6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl quinazolin-4-one by reacting 2-mercaptoquinazolin-4-one with 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl hydrogen sulfate in the presence of sodium borohydride.", "Step 7: Synthesis of 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one by reacting 2-mercapto-6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl quinazolin-4-one with bromine in the presence of chloroform and triethylamine." ] } | |

Numéro CAS |

422288-48-0 |

Formule moléculaire |

C23H26BrN5O2S |

Poids moléculaire |

516.46 |

Nom IUPAC |

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C23H26BrN5O2S/c24-17-8-9-19-18(16-17)22(31)29(23(32)26-19)11-5-1-2-7-21(30)28-14-12-27(13-15-28)20-6-3-4-10-25-20/h3-4,6,8-10,16H,1-2,5,7,11-15H2,(H,26,32) |

Clé InChI |

AZYJPSPPADXKDY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)

![2-Propen-1-one, 3-[5-(3-nitrophenyl)-2-furanyl]-1-phenyl-](/img/structure/B3018659.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B3018670.png)